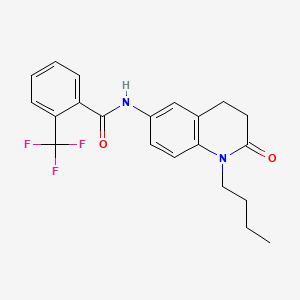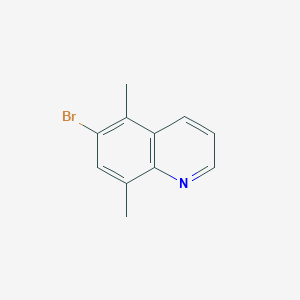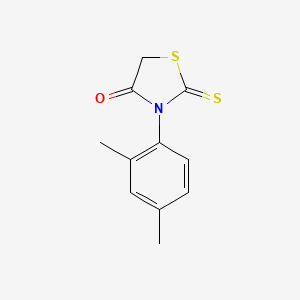
3-(2,4-二甲基苯基)-2-硫代噻唑烷-4-酮
描述
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives often involves annulation reactions or cyclocondensation of Schiff bases with thioglycolic acid . For instance, a base-promoted [3 + 2] annulation between azaoxyallyl cations and thiocarbonyls has been reported for the assembly of thiazolidin-4-ones, providing a general platform for accessing this scaffold . Similarly, one-pot, three-component syntheses have been employed for the efficient production of these compounds . These methods could potentially be adapted for the synthesis of "3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one."
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives is typically confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral data . Single-crystal XRD analysis has also been used to confirm the structures of some compounds . These techniques would be essential in analyzing the molecular structure of "3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one."
Chemical Reactions Analysis
Thiazolidin-4-one derivatives can undergo various chemical reactions, including rearrangements and substitutions, which can lead to novel compounds with potential biological activities . The reactivity of the thiazolidin-4-one core allows for the introduction of various functional groups, which can significantly alter the compound's properties and activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazolidin-4-one ring. These properties are crucial for the pharmacokinetic profile of the compounds and can be evaluated using standard analytical techniques . The antimicrobial and anti-inflammatory activities of these derivatives have been tested, showing that the structure-activity relationship is an important factor in their biological efficacy .
Case Studies
Several studies have demonstrated the biological activities of thiazolidin-4-one derivatives. For example, some derivatives have shown potent antimicrobial activity against various bacterial and fungal strains . Others have been evaluated for their anti-inflammatory and antioxidant potential, with some compounds showing promising results . Additionally, molecular docking studies have been utilized to predict the binding interactions of these derivatives with biological targets, such as the Estrogen Receptor, which can guide the development of new therapeutics .
科学研究应用
抗菌剂
一项研究合成了一系列 2-(3, 5-二甲基-1-苯基-1H-4-吡唑基)-3-(芳基/杂芳基)-1,3-噻唑烷-4-酮衍生物,并评估了它们的抗菌活性。含有吡啶基和嘧啶基部分的化合物对金黄色葡萄球菌和大肠杆菌表现出优异的抗菌活性,表明其作为抗菌剂具有潜在的开发价值 (Reddy 等人,2011 年)。
1,4-二氢吡啶衍生物的合成
另一项研究报道了使用 3-二甲氨基-1-(2-二甲氨基乙烯基)丙-2-烯基-2-苯基-1,3-恶唑-5(4H)-酮和相关的噻唑烷-4-酮衍生物合成 1,4-二氢吡啶衍生物。这些化合物显示出进一步化学修饰的潜力,这在药物开发和合成化学中可能很有价值 (Stanovnik 等人,2002 年)。
金属配合物和热力学
对罗丹明偶氮染料及其金属配合物的几何结构、电位和热力学研究表明,用噻唑烷-4-酮衍生物合成了复杂的金属离子并对其进行了表征。该研究提供了有关这些配合物稳定性常数的宝贵数据,深入了解了它们在分析化学中的潜在应用 (El-Bindary 等人,2015 年)。
抗癌活性
一项研究专注于合成 2-苯基噻唑烷酮取代的苯并噻唑-6-羧酸衍生物并评估它们的抗癌活性。在合成的化合物中,某些衍生物对 HeLa 细胞系表现出显着的活性,显示出作为抗癌药物开发的先导物的希望 (Prabhu 等人,2015 年)。
光学性质和材料科学
进行了一种新型 2-硫代-3-N,(4-甲基苯基)噻唑烷-4-酮的线性、非线性光学响应的合成和 DFT 计算,以探索其在光电器件应用中的潜力。该化合物显示出有希望的光学性质,表明它适用于光学材料 (Baroudi 等人,2020 年)。
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-7-3-4-9(8(2)5-7)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGLQDSZOCUWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CSC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


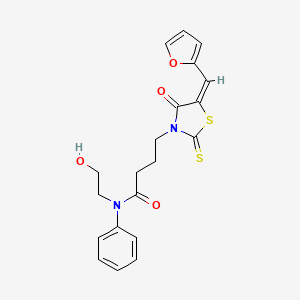
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)
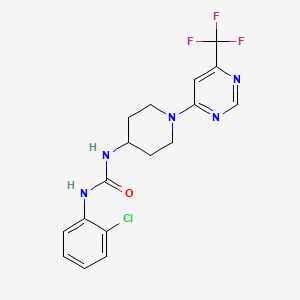
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)
![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)


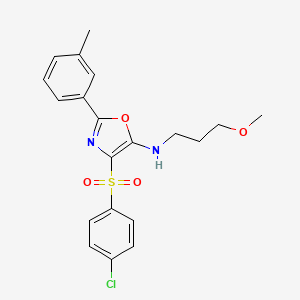
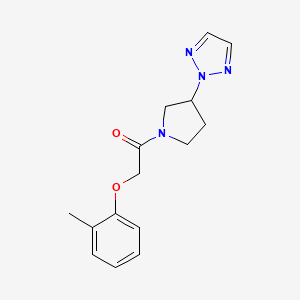
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)
![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)
